2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C19H21N3O3S2 and its molecular weight is 403.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide belongs to a class of thieno[3,2-d]pyrimidine derivatives known for their diverse biological activities, including antibacterial and antitumor properties. This article reviews the biological activity of this specific compound by synthesizing findings from various studies.
Chemical Structure and Properties
The compound is characterized by a thieno[3,2-d]pyrimidine core, which has been associated with various pharmacological effects. The presence of a tetrahydrofuran moiety enhances its solubility and bioavailability. Understanding the structure is crucial for elucidating its mechanism of action and potential therapeutic applications.
Antibacterial Activity
Recent studies have demonstrated that thieno[3,2-d]pyrimidine derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:
- Potency Against Resistant Strains : Some derivatives have shown potent activity against multi-drug resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococci), with Minimum Inhibitory Concentrations (MICs) ranging from 2 to 16 mg/L .
- Low Cytotoxicity : The cytotoxicity assays indicated that these compounds possess low toxicity towards mammalian cells, with IC50 values around 40–50 mg/L, suggesting a favorable therapeutic index .
Antitumor Activity
Thieno[3,2-d]pyrimidine derivatives have also been investigated for their antitumor properties:
- Inhibition of Cancer Cell Proliferation : Compounds derived from this scaffold have shown effective anti-proliferative activity against various cancer cell lines. For example, studies reported that certain derivatives exhibited significant inhibition of cell growth in lung cancer cell lines (NCI-H1975) with IC50 values in the low micromolar range .
The mechanism underlying the biological activities of these compounds is not yet fully understood; however, several hypotheses have been proposed:
- Inhibition of Folate Metabolism : Some studies suggest that these compounds may inhibit enzymes involved in folate metabolism, which is crucial for bacterial growth and proliferation .
- Protease and Kinase Inhibition : Thieno-pyrimidines have been reported to act as inhibitors of various proteases and kinases, which could contribute to their antibacterial and antitumor effects .
Study 1: Antibacterial Efficacy
In a study examining the antibacterial efficacy of thieno[3,2-d]pyrimidine derivatives, it was found that one compound exhibited remarkable activity against MRSA with an MIC of 4 mg/L. The compound's low hemolytic activity (2–7%) further supports its potential as a safe antibacterial agent .
Study 2: Antitumor Activity
A recent evaluation of structural analogs revealed that modifications to the side chains significantly enhanced the antitumor activity against breast cancer cell lines (MCF-7). The most active derivative showed an IC50 value of 0.5 µM, indicating strong potential for further development in cancer therapy .
Summary Table of Biological Activities
Eigenschaften
IUPAC Name |
N-(oxolan-2-ylmethyl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S2/c23-16(20-11-14-7-4-9-25-14)12-27-19-21-15-8-10-26-17(15)18(24)22(19)13-5-2-1-3-6-13/h1-3,5-6,14H,4,7-12H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEOJHCDSGPVSBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4)SCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.